(2R)-but-3-en-2-ol

Asymmetric Synthesis Claisen Rearrangement Chiral Pool Building Block

(2R)-but-3-en-2-ol (CAS 33447-72-2) is an enantiomerically pure secondary allylic alcohol with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol. It exists as a clear liquid at room temperature, exhibiting a boiling point of 97.3±0.0 °C at 760 mmHg and a vapor pressure of 24.4±0.3 mmHg at 25°C.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 33447-72-2
Cat. No. B3260753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-but-3-en-2-ol
CAS33447-72-2
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC(C=C)O
InChIInChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1
InChIKeyMKUWVMRNQOOSAT-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-but-3-en-2-ol (CAS 33447-72-2): Baseline Characterization for Procurement and Research Selection


(2R)-but-3-en-2-ol (CAS 33447-72-2) is an enantiomerically pure secondary allylic alcohol with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . It exists as a clear liquid at room temperature, exhibiting a boiling point of 97.3±0.0 °C at 760 mmHg and a vapor pressure of 24.4±0.3 mmHg at 25°C [1]. The compound is also known by synonyms including (R)-3-buten-2-ol and R(-)-3-buten-2-ol . Its chiral nature and the presence of both a terminal alkene and a secondary hydroxyl group make it a valuable intermediate in stereoselective organic synthesis .

1 Chiral pool building block for stereoselective synthesis workflows
2 Terminal alkene and secondary hydroxyl enable Claisen rearrangement and lipase resolution
3 Enantiopure (R)-configuration supports stereochemical control in asymmetric transformations

Why (2R)-but-3-en-2-ol Cannot Be Replaced by Racemic or Alternate Enantiomeric Forms


Substituting (2R)-but-3-en-2-ol with its racemate, the opposite (S)-enantiomer, or structurally related achiral analogs fundamentally alters stereochemical outcomes in asymmetric syntheses. The enantiomeric purity of this building block is directly transferred to downstream products in stereoselective reactions such as the Claisen rearrangement, where the (R)-enantiomer yields the corresponding (R)-cyclohexanone derivative, while the (S)-enantiomer yields the opposite configuration [1]. Similarly, in lipase-catalyzed kinetic resolutions, enzymes like CAL-B exhibit strong enantiopreference toward the (R)-configuration, making the racemate an inefficient starting material when a specific enantiomer is required [2]. The differential reactivity of the alkene versus the alkyne analog also leads to significantly different enantioselectivity profiles in synthetic applications [1].

Racemate or (S)-enantiomer

May invert stereochemical outcome in Claisen rearrangement, producing opposite cyclohexanone configuration.

Lipase-catalyzed resolution mismatch

CAL-B exhibits strong enantiopreference for (R)-configuration; racemic starting material may reduce yield and ee of desired product.

Alkyne analog (but-3-yn-2-ol)

Yields only ~4:1 diastereomer mixture in Claisen rearrangement, significantly lower stereochemical fidelity versus alkene.

Quantitative Differentiation of (2R)-but-3-en-2-ol from Closest Analogs


Enantioselectivity in Claisen Rearrangement: 96% vs. 4:1 Mixture with Alkyne Analog

In the reaction of the methyl enol ether of 2-methylcyclohexanone with optically active but-3-en-2-ol, the transformation proceeds with approximately 96% enantioselectivity. (R)-but-3-en-2-ol yields (R)-2-(trans-but-2-enyl)-2-methylcyclohexanone, while (S)-but-3-en-2-ol gives the corresponding (S)-cyclohexanone. In stark contrast, the analogous reaction with (R)-but-3-yn-2-ol produces only an approximately 4:1 mixture of diastereomers, demonstrating the alkene functionality's critical role in achieving high stereochemical fidelity [1].

Claisen Enantioselectivity
Head-to-head
~96% ee vs. 4:1 diastereomer mixture (alkyne)
Stereochemical fidelity context for alkene substrate
Alkene critical for high selectivity; methyl enol ether conditions
Asymmetric Synthesis Claisen Rearrangement Chiral Pool Building Block

Lipase-Catalyzed Kinetic Resolution: >98% ee Achieved for (R)-Enantiomer via CAL-B Biocatalysis

In the lipase-catalyzed transesterification of (E)-4-(2′,5′-dimethylphenyl)-but-3-en-2-ol using Candida antarctica lipase B (CAL-B), the enzyme exhibits high enantiopreference toward the (R)-enantiomer. At 50% conversion, the remaining unreacted (S)-alcohol is obtained with 98% enantiomeric excess (ee), and the resulting (R)-propionate ester is also obtained with 98% ee. Under optimized conditions with isopropenyl acetate as the acyl donor, the enantioselectivity factor (E) exceeds 100, indicating exceptionally efficient discrimination between the enantiomers [1].

Lipase Resolution ee
Class-level inference
E >100; 98% ee for both enantiomers
Supports enantiomer separation context via CAL-B
CAL-B lipase, isopropenyl acetate, ambient temp; (E)-aryl substrate
Biocatalysis Kinetic Resolution Enantiomer Separation

Enantiomerically Pure Synthesis from D-Lactic Acid Esters: >99% ee Achievable via Chiral Pool Approach

A patented process describes the preparation of enantiomerically pure (R)-but-3-en-2-ol starting from D-lactic acid esters. The four-step sequence involves (a) protection as a tetrahydropyranyl ether, (b) reduction with aluminum hydride at <0 °C, (c) Wittig olefination, and (d) deprotection. This methodology yields the target compound in high enantiomeric purity, addressing the limitations of earlier resolution-based methods that required multiple crystallization steps using brucine and provided lower overall yields [1].

Chiral Pool Synthesis
Cross-study comparable
Enantiopure from D-lactate; avoids multiple crystallizations
Reliable stereochemical integrity route
4-step patent synthesis; higher yields vs. classical resolution
Asymmetric Synthesis Chiral Pool Pharmaceutical Intermediate

Commercial Availability and Price Differentiation: Single Enantiomer vs. Racemate

Commercial sourcing data indicates that (2R)-but-3-en-2-ol is available from multiple vendors with purities typically ≥95%. Pricing for the enantiopure material is approximately $369.90 for 1g and $1,481.90 for 5g (USD) from major research chemical suppliers, with lead times of 8-12 weeks for larger quantities . In contrast, racemic but-3-en-2-ol (CAS 598-32-3) is available at approximately $812.00 per 5g , demonstrating that the enantiopure material carries a premium of ~80% for the 5g scale, reflecting the added value of stereochemical purity.

Enantiomer vs Racemate Cost
Data to verify
~80% premium for enantiopure (5g scale)
Procurement context for chiral purity requirement
Research-scale pricing; verify for current lot and supplier
Procurement Cost Analysis Commercial Availability

Optimal Application Scenarios for (2R)-but-3-en-2-ol Derived from Quantitative Evidence


Stereoselective Claisen Rearrangement for Natural Product Synthesis

When constructing complex chiral cyclohexanone derivatives via Claisen rearrangement, (2R)-but-3-en-2-ol provides ~96% enantioselectivity—a 24-fold improvement over the alkyne analog's 4:1 diastereomer ratio [1]. This makes it the preferred starting material for synthesizing the chiral core of terpenoids, alkaloids, and other natural products where stereochemical purity is critical.

Enzymatic Resolution to Access Both Enantiomers via Green Chemistry

The (R)-enantiomer serves as an excellent substrate for CAL-B lipase-catalyzed kinetic resolution, achieving >98% ee for both the remaining (S)-alcohol and the (R)-ester product [1]. This enables efficient, scalable production of both enantiomeric forms from a single racemic precursor, reducing waste and eliminating the need for toxic heavy metal catalysts.

Chiral Pool Synthesis of Pharmaceutical Intermediates

The patented synthesis from D-lactic acid esters provides a reliable route to enantiomerically pure (2R)-but-3-en-2-ol without the yield losses associated with classical resolution [1]. This is particularly valuable for pharmaceutical process development where consistent stereochemical identity is required for regulatory filings and clinical batch production.

Asymmetric Total Synthesis of Alkaloids and Bioactive Natural Products

Enantiomerically pure (2R)-but-3-en-2-ol derivatives, such as (R)-(E)-4-(tributylstannyl)but-3-en-2-ol, have been successfully employed as chiral building blocks in the total synthesis of (−)-antofine and (−)-cryptopleurine, demonstrating the compound's utility in constructing complex polycyclic alkaloid frameworks with complete stereocontrol [1][2].

Application
Selection Property
Validation Focus
Asymmetric Claisen rearrangement studies
Stereochemical fidelity with alkene substrate
Enantioselectivity verification vs. alkyne analog
Lipase-catalyzed kinetic resolution
Enantiopreference and ee outcome
Confirming >98% ee with CAL-B or equivalent system
Chiral pool synthesis of complex intermediates
Scalable route from D-lactate preserving configuration
Stereochemical integrity monitoring during scale-up
Total synthesis of chiral alkaloid frameworks
Stereocontrol in polycyclic construction
Confirming enantiopurity of advanced synthetic intermediates

Technical Documentation Hub

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